An In-depth Technical Guide to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
An In-depth Technical Guide to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, often abbreviated as TFDA, is a versatile and highly efficient reagent in modern organic synthesis.[1] Its primary utility lies in its function as a precursor for difluorocarbene (:CF₂), a key intermediate for the synthesis of gem-difluorinated compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, applications, and detailed experimental protocols.
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[2] In pharmaceutical and agrochemical research, fluorination is a common strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates and active ingredients.[2] TFDA serves as a crucial tool in this context, enabling the facile introduction of the difluoromethylene group into a wide range of substrates.[2]
Chemical and Physical Properties
The chemical and physical properties of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 120801-75-4[3][4][5] |
| Molecular Formula | C₅H₉F₃O₄SSi[3][5] |
| Molecular Weight | 250.27 g/mol [3][5] |
| IUPAC Name | trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate[5] |
| Synonyms | Trimethylsilyl (fluorosulfonyl)difluoroacetate, TFDA[1][6] |
| InChI Key | XHVSCKNABCCCAC-UHFFFAOYSA-N[3] |
| SMILES | C--INVALID-LINK--(C)OC(=O)C(F)(F)S(F)(=O)=O[3] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[4] |
| Boiling Point | 156 °C (lit.)[3]; 103-104 °C at 25 mmHg (lit.)[3][7] |
| Density | 1.27 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n20/D 1.367 (lit.)[3] |
| Flash Point | 26.7 °C (80.1 °F) - closed cup[3] |
| Solubility | Soluble in ether, toluene, and diglyme; sensitive to moisture.[1][4] |
Synthesis
The synthesis of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is achieved through the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with a silylating agent, such as chlorotrimethylsilane.
Caption: Synthesis of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate.
Mechanism of Action: Difluorocarbene Generation
The utility of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate stems from its ability to generate difluorocarbene under thermal conditions. The proposed mechanism involves the intramolecular elimination of trimethylsilyl fluorosulfate.
Caption: Generation of difluorocarbene from TFDA.
Applications in Organic Synthesis
The primary application of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is in the difluorocyclopropanation of alkenes. This reaction is valuable for the synthesis of difluorocyclopropanes, which are important building blocks in medicinal chemistry and materials science. The reagent is known for its high efficiency, even with electron-deficient alkenes.[1]
Other applications include:
-
Pharmaceutical Development: Used in the synthesis of fluorinated pharmaceuticals to improve metabolic stability and bioavailability.[2]
-
Agrochemical Chemistry: Aids in the formulation of more effective pesticides and herbicides.[2]
-
Material Science: Employed in the development of advanced materials like coatings and polymers with enhanced durability.[2]
Experimental Protocols
Synthesis of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
This protocol is adapted from a literature procedure.
Materials:
-
2,2-difluoro-2-(fluorosulfonyl)acetic acid
-
Chlorotrimethylsilane
-
Nitrogen gas
-
Ice bath
-
Distillation apparatus
Procedure:
-
A reaction flask is charged with 2,2-difluoro-2-(fluorosulfonyl)acetic acid.
-
Under a slow stream of nitrogen and with cooling in an ice bath, chlorotrimethylsilane is added dropwise with stirring over a period of 2 hours.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 24 hours while bubbling nitrogen through it.
-
The product is then isolated by distillation.
Difluorocyclopropanation of an Alkene
This protocol provides a general workflow for the difluorocyclopropanation of an alkene using Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate.
Caption: Workflow for a typical difluorocyclopropanation reaction.
Procedure:
-
The alkene is dissolved in a suitable solvent, such as toluene, in a reaction flask.
-
The solution is heated to reflux, and a slow stream of nitrogen is initiated.
-
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is added dropwise to the refluxing solution.
-
The reaction mixture is heated for several hours (typically 8 hours).
-
After cooling, the mixture is filtered.
-
The solvent is removed by distillation, and the crude product is purified by vacuum distillation.
Safety and Handling
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a hazardous chemical and should be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard Class | Description |
| Flammable Liquid | Category 3[3] |
| Skin Corrosion | Category 1B[3] |
| Eye Damage | Causes severe eye damage[5] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry place away from moisture.[4]
-
In case of contact with skin, wash immediately with plenty of water.
This technical guide provides a detailed overview of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate for professionals in research and development. Its utility as a difluorocarbene precursor makes it an invaluable tool in modern synthetic chemistry. Proper handling and adherence to safety protocols are essential when working with this reagent.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate 120801-75-4 [sigmaaldrich.com]
- 5. Trimethylsilyl Difluoro(fluorosulfonyl)acetate | 120801-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | C3H3F3O4S | CID 547667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
